8-Hydroxyquinoline-5(1H)-thione
CAS No.: 64641-93-6
Cat. No.: VC15993499
Molecular Formula: C9H7NOS
Molecular Weight: 177.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64641-93-6 |
|---|---|
| Molecular Formula | C9H7NOS |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | 5-sulfanylquinolin-8-ol |
| Standard InChI | InChI=1S/C9H7NOS/c11-7-3-4-8(12)6-2-1-5-10-9(6)7/h1-5,11-12H |
| Standard InChI Key | WPKKIHXXVFKHMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)S |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
The IUPAC name for 8-Hydroxyquinoline-5(1H)-thione is 5-sulfanylquinolin-8-ol, reflecting the substitution of a sulfhydryl group at position 5 and a hydroxyl group at position 8 on the quinoline ring . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.22 g/mol |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)S |
| InChI Key | WPKKIHXXVFKHMW-UHFFFAOYSA-N |
| CAS Registry Number | 64641-93-6 |
The planar quinoline nucleus facilitates π-π stacking and metal chelation, while the thione group enhances reactivity toward electrophilic agents . Computational studies suggest that the thione tautomer (C=S) is more stable than the thiol form (C-SH) due to resonance stabilization .
Biological Activities and Mechanisms
Antimicrobial Properties
The quinoline-thione scaffold exhibits broad-spectrum antimicrobial activity. The thione group disrupts microbial cell membranes by binding to phospholipids, while the hydroxyl group chelates essential metal ions (e.g., , ), impairing enzyme function . In vitro studies on similar compounds demonstrate minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Corrosion Inhibition
In industrial applications, 8-Hydroxyquinoline-5(1H)-thione derivatives act as corrosion inhibitors for mild steel in acidic environments. Electrochemical studies reveal inhibition efficiencies >90% at 10 M concentrations, attributed to the formation of protective chelate films on metal surfaces .
Industrial and Pharmacological Applications
Pharmaceutical Development
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Antifungal Agents: The compound’s ability to inhibit fungal cytochrome P450 enzymes makes it a candidate for treating Candida infections.
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Metal Chelation Therapy: By binding excess copper or iron, it could mitigate oxidative stress in neurodegenerative diseases .
Material Science
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Corrosion-Resistant Coatings: Quinoline-thione derivatives are incorporated into epoxy resins to protect pipelines and marine structures .
Future Directions
Research priorities include:
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Structure-Activity Relationship (SAR) Studies: Optimizing the thione moiety for enhanced bioavailability.
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Hybrid Molecules: Conjugating the scaffold with nanoparticles for targeted drug delivery.
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